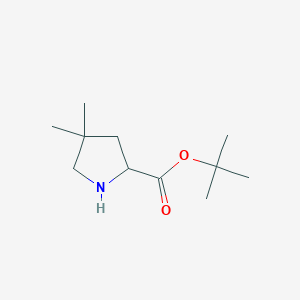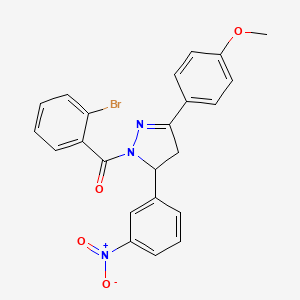![molecular formula C11H22ClNO B2808504 (1S,3R)-3-Ethoxy-N-methylspiro[3.4]octan-1-amine;hydrochloride CAS No. 2174002-41-4](/img/structure/B2808504.png)
(1S,3R)-3-Ethoxy-N-methylspiro[3.4]octan-1-amine;hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Applications De Recherche Scientifique
Synthesis and Medicinal Chemistry Applications
Antineoplastic Agents : Research has detailed the synthesis and biological evaluation of novel antineoplastic agents, showcasing the importance of hydrochloride derivatives in the development of cancer therapeutics. The study focused on compounds demonstrating significant activity against various cancer cell lines, highlighting the role of hydrochloride in inhibiting tubulin polymerization, a crucial mechanism in cancer cell division (Pettit et al., 2003).
c-Met/ALK Inhibitors : A series of novel compounds, including aminopyridyl/pyrazinyl-substituted derivatives, were synthesized and evaluated for their potential as c-Met/ALK dual inhibitors. This research underscores the utility of such compounds in addressing gastric carcinoma, with specific mention of significant tumor growth inhibition observed in preclinical models (Li et al., 2013).
Organic Synthesis and Material Science
Synthetic Methodologies : Studies have also explored efficient synthetic routes for related compounds, focusing on key intermediates essential for developing antibiotics and other pharmacologically relevant molecules. Such research underlines the versatility of hydrochloride derivatives in synthetic organic chemistry (Fleck et al., 2003).
Microencapsulation Technologies : The application of hydrochloride derivatives in microencapsulation, particularly for pest control substances, demonstrates the broader utility of these compounds in material science. This research points to innovative approaches for delivering active ingredients in agricultural settings (Yang et al., 2011).
Sila-Analogues of Selective σ Ligands : The synthesis and pharmacological evaluation of sila-analogues, incorporating hydrochloride derivatives, have provided insights into the development of selective σ ligands. Such compounds are pivotal in studying receptor interactions within the central nervous system, offering potential therapeutic avenues (Tacke et al., 2003).
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis pathway for (1S,3R)-3-Ethoxy-N-methylspiro[3.4]octan-1-amine;hydrochloride involves the synthesis of the spirocyclic core followed by the introduction of the amine and ethoxy groups. The final step involves the formation of the hydrochloride salt.", "Starting Materials": [ "Cyclohexanone", "Methylamine", "Ethyl bromide", "Sodium hydride", "Hydrochloric acid", "Diethyl ether", "Sodium chloride" ], "Reaction": [ "Step 1: Synthesis of the spirocyclic core", "a. React cyclohexanone with methylamine to form the imine intermediate", "b. React the imine intermediate with ethyl bromide and sodium hydride to form the spirocyclic core", "Step 2: Introduction of the ethoxy group", "a. React the spirocyclic core with sodium ethoxide and ethanol to form the ethoxy-substituted intermediate", "Step 3: Introduction of the amine group", "a. React the ethoxy-substituted intermediate with methylamine to form the amine-substituted intermediate", "Step 4: Formation of the hydrochloride salt", "a. React the amine-substituted intermediate with hydrochloric acid to form the hydrochloride salt", "b. Isolate the product by filtration and wash with diethyl ether and sodium chloride" ] } | |
Numéro CAS |
2174002-41-4 |
Formule moléculaire |
C11H22ClNO |
Poids moléculaire |
219.75 g/mol |
Nom IUPAC |
(1R,3S)-3-ethoxy-N-methylspiro[3.4]octan-1-amine;hydrochloride |
InChI |
InChI=1S/C11H21NO.ClH/c1-3-13-10-8-9(12-2)11(10)6-4-5-7-11;/h9-10,12H,3-8H2,1-2H3;1H/t9-,10+;/m1./s1 |
Clé InChI |
XDODVRHVVIBDSK-UXQCFNEQSA-N |
SMILES isomérique |
CCO[C@H]1C[C@H](C12CCCC2)NC.Cl |
SMILES |
CCOC1CC(C12CCCC2)NC.Cl |
SMILES canonique |
CCOC1CC(C12CCCC2)NC.Cl |
Solubilité |
not available |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Methyl 4-[(3-methylphenyl)sulfanyl]-2-quinazolinyl sulfide](/img/structure/B2808424.png)


![N-[(1-Phenyltetrazol-5-yl)methyl]oxirane-2-carboxamide](/img/structure/B2808429.png)

![[(3aS,7aR)-7a-(hydroxymethyl)-octahydro-1H-isoindol-3a-yl]methanol hydrochloride](/img/structure/B2808433.png)

![1-Benzothiophen-2-yl-(2-pyrazin-2-yl-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl)methanone](/img/structure/B2808435.png)
![4-tert-butyl-N-{[2-(dimethylamino)pyridin-3-yl]methyl}-2-oxopyrrolidine-3-carboxamide](/img/structure/B2808438.png)
![N-(4-chloro-2-fluorophenyl)-2-[4-oxo-3-(oxolan-2-ylmethyl)pteridin-2-yl]sulfanylacetamide](/img/structure/B2808439.png)
![2-(5-(benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)-N-(2-morpholinoethyl)acetamide](/img/structure/B2808440.png)
![2-[(7-chloro-1,1-diketo-4H-1,2,4-benzothiadiazin-3-yl)thio]-N-phenethyl-acetamide](/img/structure/B2808443.png)

